Boc-ala-gly-osu

Description

BenchChem offers high-quality Boc-ala-gly-osu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-ala-gly-osu including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O7/c1-8(16-13(22)23-14(2,3)4)12(21)15-7-11(20)24-17-9(18)5-6-10(17)19/h8H,5-7H2,1-4H3,(H,15,21)(H,16,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONRGZBZQQESHS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Boc-L-Alanyl-Glycine N-Hydroxysuccinimide Ester (Boc-Ala-Gly-OSu)

[1]

Executive Summary

Boc-L-alanyl-glycine N-hydroxysuccinimide ester (Boc-Ala-Gly-OSu) is a pre-activated dipeptide building block utilized in advanced peptide synthesis and bioconjugation.[1] Unlike standard single amino acid derivatives, this compound enables the direct introduction of the alanyl-glycine motif—a sequence frequently employed as an enzymatically cleavable linker (e.g., in lysosomal degradation pathways) or as a spacer in antibody-drug conjugates (ADCs).[1]

Critical Technical Advantage: The C-terminal residue is Glycine (achiral).[1] Consequently, the activation of this dipeptide into its NHS ester form does not carry the risk of C-terminal racemization via 5(4H)-oxazolone formation, a common pitfall in segment condensation strategies involving chiral C-terminal residues.[1] This guide details the structural properties, synthesis, and validated protocols for deploying Boc-Ala-Gly-OSu in high-fidelity chemical workflows.[1]

Part 1: Molecular Architecture & Physicochemical Profile

Structural Specifications

The molecule consists of the dipeptide L-Alanine-Glycine, protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and activated at the C-terminus as an N-hydroxysuccinimide (NHS/OSu) ester.[1]

| Parameter | Specification |

| Systematic Name | tert-Butyl (S)-(1-((2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)amino)-1-oxopropan-2-yl)carbamate |

| Chemical Formula | C₁₄H₂₁N₃O₇ |

| Molecular Weight | 343.33 g/mol |

| Precursor CAS | 15761-38-3 (Boc-Ala-OH component); 3392-07-2 (Boc-Gly-OSu analog) |

| Stereochemistry | L-Alanine (S-configuration); Glycine (Achiral) |

| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate.[1][2][3] Insoluble in water (hydrolyzes).[1] |

| Storage | -20°C, Desiccated, Argon/Nitrogen atmosphere. |

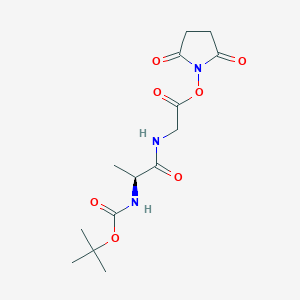

Structural Diagram

The following diagram illustrates the chemical connectivity, highlighting the acid-labile Boc group and the amine-reactive NHS ester.[1]

Caption: Modular breakdown of Boc-Ala-Gly-OSu showing protection, backbone sequence, and activation sites.[1]

Part 2: Synthetic Route & Mechanistic Insight

The "Glycine Safety" Mechanism

In peptide chemistry, activating a peptide fragment at the C-terminus often leads to racemization.[1] However, Boc-Ala-Gly-OSu is a "privileged" intermediate.[1] Because the C-terminal residue is Glycine (which lacks a chiral side chain), the formation of the intermediate oxazolone during activation or coupling does not result in loss of optical purity.[1] This allows researchers to synthesize this ester in bulk and store it for convergent synthesis strategies.[1]

Synthesis Workflow

The synthesis typically proceeds via the coupling of Boc-Ala-OH with Glycine Benzyl Ester, followed by hydrogenation and subsequent activation.[1]

Step-by-Step Protocol:

-

Dipeptide Formation:

-

Deprotection (Hydrogenolysis):

-

Activation (Esterification):

-

Dissolve Boc-Ala-Gly-OH (1.0 eq) and N-Hydroxysuccinimide (HOSu) (1.1 eq) in anhydrous THF or Dioxane.

-

Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.0 eq) dropwise.[1]

-

Stir at 0°C for 1h, then room temperature for 4h.

-

Workup: Filter off the insoluble DCU (dicyclohexylurea) byproduct.[1] Concentrate filtrate.[1][4] Precipitate with cold ether/hexane.[1]

-

Caption: Synthetic pathway from constituent amino acids to the activated dipeptide ester.

Part 3: Reactivity & Bioconjugation Protocols

General Labeling Protocol (Amine Conjugation)

This protocol describes the reaction of Boc-Ala-Gly-OSu with a primary amine (e.g., a lysine residue on a protein or a functionalized surface).[1]

Reagents Required:

-

Boc-Ala-Gly-OSu (dissolved in anhydrous DMF or DMSO).[1]

-

Target Amine (R-NH₂).[1]

-

Buffer: PBS (pH 7.[1]4) or Bicarbonate (pH 8.0).[1] Note: Avoid Tris buffer as it contains primary amines.[1]

Procedure:

-

Preparation: Dissolve the target molecule in buffer (concentration 1–10 mg/mL).[1]

-

Activation: Dissolve Boc-Ala-Gly-OSu in dry DMSO. Calculate a 5–10 molar excess relative to the target amines.[1]

-

Coupling: Add the ester solution to the target solution dropwise while vortexing.[1]

-

Solvent Note: Ensure the final organic solvent concentration is <10% (v/v) to prevent protein denaturation (if applicable).[1]

-

-

Incubation: Incubate for 1–2 hours at room temperature or 4°C overnight.

-

Quenching: Add 1M Glycine (pH 8.0) to quench unreacted NHS esters.

-

Purification: Desalt via dialysis or size-exclusion chromatography (Sephadex G-25) to remove hydrolyzed byproducts and N-hydroxysuccinimide.

Deprotection (Boc Removal)

Post-conjugation, the Boc group is removed to expose the N-terminal amine for further reaction (e.g., peptide extension).

Part 4: Quality Control & Characterization[1]

To ensure the integrity of the reagent before use, the following analytical parameters must be verified.

| Method | Expected Observation | Purpose |

| ¹H-NMR (DMSO-d₆) | δ 1.38 (s, 9H, Boc); δ 2.80 (s, 4H, Succinimide); δ 1.20 (d, 3H, Ala-CH₃).[1] | Confirm structure and ratio of protecting groups.[1] |

| HPLC | Single peak (purity >95%).[1][5] Detect at 210 nm or 220 nm.[1] | Purity assessment.[1][4][5][6][7] Impurities: Boc-Ala-Gly-OH (hydrolysis).[1] |

| ESI-MS | [M+H]⁺ = 344.3; [M+Na]⁺ = 366.[1]3. | Molecular weight confirmation.[1] |

| TLC | R_f ~0.5 (DCM/MeOH 9:1). Stain: Ninhydrin (after heating/acid).[1] | Quick purity check. |

Part 5: Applications in Drug Development[6]

Enzymatically Cleavable Linkers

The Ala-Gly motif is structurally compact.[1] While less specific than the Val-Cit linker (Cathepsin B), Ala-Gly is utilized in:

-

Prodrug Design: Cleavage by elastase or general lysosomal proteases releases the active drug payload.[1]

-

Spacer Arms: Provides a short, neutral spacer between a bulky payload and the targeting moiety, reducing steric hindrance.

Surface Functionalization

Boc-Ala-Gly-OSu is ideal for functionalizing amine-coated surfaces (e.g., aminosilane glass slides, gold nanoparticles).[1]

-

Workflow: Surface-NH₂ + Boc-Ala-Gly-OSu → Surface-NH-Gly-Ala-Boc.

-

Benefit: Following Boc removal, the surface presents a specific L-Alanine N-terminus, which can be used to initiate surface-mediated peptide synthesis or orient biomolecules.[1]

Caption: Dual utility in therapeutic linker design and material surface engineering.[1]

References

-

Preparation of Boc-Amino Acid NHS Esters: Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, 86(9), 1839–1842. Link[1]

-

Racemization in Peptide Synthesis: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[1] (Chapter 4: The Problem of Racemization). Link

-

Boc-Ala-Gly-OH Precursor Data: Sigma-Aldrich Product Specification for Boc-Ala-Gly-OH (Precursor). Link(Note: Specific ester often custom synthesized from this acid).[1]

-

Peptide Linkers in ADCs: Jain, N., Smith, S. W., Ghoneim, S., & Tomczuk, B. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research, 32, 3526–3540. Link[1]

-

Solid Phase Peptide Synthesis (SPPS) Protocols: Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. pnas.org [pnas.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Val-OC H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of Boc-Ala-Gly-OSu

Executive Summary

Boc-Ala-Gly-OSu (N-tert-butyloxycarbonyl-L-alanyl-glycine N-hydroxysuccinimide ester) represents a specialized class of activated dipeptide esters used primarily in convergent peptide synthesis (fragment condensation). Unlike standard amino acid derivatives, this molecule is engineered to address a specific challenge in peptide chemistry: racemization control during segment coupling.

By placing the achiral Glycine residue at the C-terminus of the activated fragment, researchers can couple this dipeptide unit to a growing chain without the risk of C-terminal epimerization—a pervasive issue when activating chiral amino acids. This guide details the physicochemical properties, synthesis protocols, and strategic applications of Boc-Ala-Gly-OSu.

Physicochemical Profile

The following data establishes the baseline identity of the molecule. Note that while the parent acid (Boc-Ala-Gly-OH) is commercially common, the activated NHS ester (OSu) is often prepared in situ or stored under strict anhydrous conditions due to the hydrolytic lability of the active ester.

Table 1: Molecular Specifications

| Parameter | Value | Notes |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 2-(2-((tert-butoxycarbonyl)amino)propanamido)acetate | Derived nomenclature |

| Molecular Formula | C₁₄H₂₁N₃O₇ | Validated by component summation |

| Molecular Weight | 343.33 g/mol | Average Mass |

| Monoisotopic Mass | 343.1379 Da | Useful for High-Res MS (ESI+) |

| Parent Acid CAS | 3392-07-2 | Refers to Boc-Ala-Gly-OH |

| Solubility | DMF, DMSO, DCM | Insoluble in water (hydrolyzes) |

| Storage | -20°C, Desiccated | Highly sensitive to moisture |

Structural Analysis & Connectivity

To understand the reactivity of Boc-Ala-Gly-OSu, one must visualize the three distinct functional regions: the Protecting Group (Boc) , the Peptide Backbone , and the Activating Group (OSu) .

Figure 1: Molecular Connectivity Diagram

The diagram below illustrates the linear connectivity and the functional role of each moiety.

Caption: Structural breakdown showing the N-terminal protection (Boc), the internal peptide bond, and the C-terminal activated ester (OSu) susceptible to aminolysis.[1][2][3][4][5][6][7][8][9]

Synthesis Protocol (Boc-Ala-Gly-OH Activation)

While Boc-Ala-Gly-OH is commercially available, the active ester Boc-Ala-Gly-OSu is frequently synthesized in the lab to ensure maximum reactivity. The following protocol uses DCC (N,N'-Dicyclohexylcarbodiimide) as the coupling agent.

Reagents Required[5][8][10][11][12][13]

-

Starting Material: Boc-Ala-Gly-OH (1.0 eq)

-

Activator: N-Hydroxysuccinimide (HOSu) (1.1 eq)

-

Coupling Agent: DCC (1.1 eq)

-

Solvent: Anhydrous THF or DCM (Dichloromethane)

-

Workup: 2-Propanol, Hexane

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of Boc-Ala-Gly-OH and 11 mmol of HOSu in 50 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Activation: Add 11 mmol of DCC dissolved in a minimal amount of THF dropwise to the reaction mixture.

-

Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir overnight (12–16 hours).

-

Filtration: Filter off the precipitated DCU byproduct.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain an oily residue.

-

Crystallization: Triturate the residue with cold 2-propanol/hexane to induce crystallization.

-

Drying: Dry the white solid in a vacuum desiccator over

.

Figure 2: Synthesis Workflow & Logic

Caption: Critical path for the conversion of the free acid dipeptide to the activated NHS ester using carbodiimide chemistry.

Strategic Application: Fragment Condensation

The primary utility of Boc-Ala-Gly-OSu lies in Fragment Condensation strategies.

The Racemization Problem

In standard peptide synthesis, activating a peptide fragment at a chiral C-terminus (e.g., Boc-Ala-Ala-OH) often leads to oxazolone formation, resulting in the loss of chirality (racemization) at the C-terminal residue.

The Glycine Solution

Glycine is achiral (it has no side chain). Therefore, activating a fragment ending in Glycine (like Boc-Ala-Gly-OSu) eliminates the risk of racemization during the coupling step.

-

Reaction: Boc-Ala-Gly-OSu + H2N-Peptide-Resin -> Boc-Ala-Gly-Peptide-Resin

-

Outcome: High purity ligation without epimerization of the Alanine residue (which is protected from activation by the Glycine spacer).

Quality Control & Validation

To ensure the integrity of the synthesized ester, the following QC parameters must be met.

Table 2: QC Specifications

| Test | Method | Acceptance Criteria |

| Identity | ESI-MS (Positive Mode) | |

| Purity | RP-HPLC (C18 Column) | > 95% Area (220 nm) |

| Structure | 1H-NMR (DMSO-d6) | Presence of Succinimide singlet (~2.8 ppm, 4H) |

| Free Acid Content | TLC / HPLC | < 2% (Indicates hydrolysis) |

Self-Validating Protocol Tip: When running TLC (Thin Layer Chromatography), use a solvent system of Chloroform:Methanol:Acetic Acid (90:8:2). The active ester (OSu) will have a higher Rf value than the free acid parent (Boc-Ala-Gly-OH) due to the capping of the polar carboxylic acid.

References

-

Anderson, G. W., et al. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.[10] Journal of the American Chemical Society.[12]

-

Sigma-Aldrich. (n.d.). Boc-Ala-Gly-OH Product Specification (Parent Acid).[1] (Note: Reference for parent acid structure).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[7][11][13][] Chemical Reviews.

-

PubChem. (n.d.).[1][2][9] Compound Summary: Boc-Ala-Gly-OH.[1][6][13][15] National Library of Medicine.

Sources

- 1. Boc-Ala-Gly-Gly-Gly-OH | C14H24N4O7 | CID 92489425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Trp-Ala-Gly-Gly-OH | C23H31N5O7 | CID 10719839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Boc-Ala-OSu | C12H18N2O6 | CID 11011585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pnas.org [pnas.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

Navigating the Solubility of Boc-Ala-Gly-OSu in DMF and DMSO: An In-Depth Technical Guide

For Immediate Release to the Scientific Community

As a cornerstone reagent in peptide synthesis and bioconjugation, the efficient utilization of N-α-tert-Butoxycarbonyl-L-alanyl-glycine N-hydroxysuccinimide ester (Boc-Ala-Gly-OSu) is paramount. A frequent yet critical challenge encountered by researchers is its dissolution, a step that underpins the success of subsequent reactions. This guide provides a comprehensive technical overview of the solubility of Boc-Ala-Gly-OSu in two of the most prevalent polar aprotic solvents in the field: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Beyond mere procedural steps, this document delves into the physicochemical principles governing solubility, offers field-proven protocols, and addresses the critical aspect of reagent stability.

Understanding the Molecule and the Solvents: A Physicochemical Perspective

The solubility of Boc-Ala-Gly-OSu is dictated by a delicate interplay of its structural features and the properties of the solvent.

Boc-Ala-Gly-OSu: This molecule comprises a dipeptide core (Alanine-Glycine) with its N-terminus protected by a bulky, hydrophobic tert-butoxycarbonyl (Boc) group. The C-terminus is activated as an N-hydroxysuccinimide (OSu) ester, a group that is crucial for its reactivity with primary amines but is also susceptible to hydrolysis.[1] The presence of both hydrophobic (Boc group) and polar (peptide backbone, OSu ester) moieties gives the molecule an amphiphilic character.

DMF (N,N-Dimethylformamide): A polar aprotic solvent with a moderate dielectric constant. It is an excellent solvent for many organic compounds, including protected amino acids and peptides.[2] Its ability to act as a hydrogen bond acceptor facilitates the dissolution of solutes with hydrogen bond donor capabilities. However, DMF can degrade over time to form dimethylamine, which can react with the NHS ester, thereby reducing its efficacy.[2]

DMSO (Dimethyl sulfoxide): Another highly polar aprotic solvent with a higher dielectric constant than DMF. It is a powerful solvent for a wide range of organic molecules and is particularly effective at dissolving peptides that are prone to aggregation.[3] A key consideration when using DMSO is its hygroscopic nature; it readily absorbs moisture from the atmosphere, which can be detrimental to the stability of the moisture-sensitive OSu group.[4]

The dissolution process at a molecular level involves the disruption of the solute-solute interactions in the crystal lattice of Boc-Ala-Gly-OSu and the formation of new solute-solvent interactions. The polar nature of DMF and DMSO allows them to effectively solvate the polar regions of the dipeptide, while their organic character accommodates the hydrophobic Boc group.

Caption: Dissolution of Boc-Ala-Gly-OSu in DMF or DMSO.

Comparative Solubility and Stability in DMF vs. DMSO

While specific quantitative solubility data for Boc-Ala-Gly-OSu is not extensively published, empirical evidence from the field of peptide synthesis provides a strong qualitative understanding. Both DMF and DMSO are generally considered effective solvents for protected peptides and their activated esters.[5]

| Property | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |

| Solubilizing Power | Generally good for Boc-protected amino acids and peptides.[2] | Excellent, particularly for peptides prone to aggregation. Often considered a stronger solvent than DMF for difficult sequences.[3] |

| Stability of Boc-Ala-Gly-OSu | Susceptible to degradation by dimethylamine impurities in aged DMF.[2] Use of high-purity, amine-free DMF is crucial. | Highly hygroscopic; absorbed water will lead to hydrolysis of the OSu ester.[4] Use of anhydrous DMSO is mandatory. |

| Handling Considerations | Less viscous and easier to handle. Volatile. | More viscous. Non-volatile. Freezes at 18.5 °C. |

| Downstream Compatibility | Commonly used in solid-phase peptide synthesis and coupling reactions.[6] | Widely used, but can be more difficult to remove during work-up. May interfere with certain biological assays. |

Expert Insight: The choice between DMF and DMSO often comes down to a balance of solubilizing power and practical considerations. For routine applications where solubility is not expected to be a major issue, high-purity DMF is often preferred due to its ease of handling. For peptides that are known to be difficult to dissolve or for preparing highly concentrated stock solutions, anhydrous DMSO is the solvent of choice.

Experimental Protocol for Solubility Determination

Given the lack of standardized quantitative data, it is imperative for researchers to empirically determine the solubility of Boc-Ala-Gly-OSu for their specific application and lot number. The following protocol provides a robust and self-validating method for this determination.

Objective: To determine the approximate solubility of Boc-Ala-Gly-OSu in anhydrous DMF and anhydrous DMSO at room temperature.

Materials:

-

Boc-Ala-Gly-OSu (lyophilized powder)

-

Anhydrous DMF (stored over molecular sieves)

-

Anhydrous DMSO (from a sealed bottle)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Pipettors and sterile, filtered tips

-

Analytical balance

Protocol:

-

Preparation:

-

Allow the vial of Boc-Ala-Gly-OSu to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.[4]

-

Accurately weigh 1-2 mg of Boc-Ala-Gly-OSu into a pre-weighed microcentrifuge tube. Record the exact mass.

-

-

Solvent Addition:

-

Add a small, precise volume of the chosen anhydrous solvent (e.g., 50 µL of DMF or DMSO) to the microcentrifuge tube.

-

-

Dissolution:

-

Vortex the tube vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

If undissolved solid remains, add another small, precise aliquot of the solvent (e.g., 10 µL) and repeat the vortexing and inspection steps.

-

-

Endpoint Determination:

-

Continue adding solvent in small, recorded increments until all the solid has completely dissolved, resulting in a clear solution.

-

The total volume of solvent added to dissolve the known mass of Boc-Ala-Gly-OSu represents the point of saturation.

-

-

Calculation:

-

Calculate the approximate solubility using the following formula: Solubility (mg/mL) = Mass of Boc-Ala-Gly-OSu (mg) / Total Volume of Solvent (mL)

-

Trustworthiness and Self-Validation: This protocol is inherently self-validating as it relies on direct observation. For increased accuracy, the experiment should be performed in triplicate. It is also advisable to prepare a stock solution at a concentration slightly below the determined solubility to ensure complete dissolution in subsequent experiments.

Sources

Navigating the Synthesis and Supply of Boc-Ala-Gly-OSu: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the strategic selection and sourcing of peptide reagents are critical for advancing novel therapeutics. This in-depth technical guide provides a comprehensive overview of the dipeptide reagent N-tert-butyloxycarbonyl-L-alanyl-glycine N-hydroxysuccinimide ester (Boc-Ala-Gly-OSu), a valuable building block in peptide synthesis. While not a commonly cataloged item, this guide will delve into its synthesis, quality control, sourcing through custom synthesis, and its applications in the field.

Understanding Boc-Ala-Gly-OSu: Structure and Function

Boc-Ala-Gly-OSu is a dipeptide active ester. The N-terminal alanine is protected by a tert-butyloxycarbonyl (Boc) group, which is a common acid-labile protecting group in peptide chemistry. The C-terminal glycine's carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester. This activation renders the carboxyl carbon highly susceptible to nucleophilic attack by a primary amine, facilitating the formation of a stable amide bond under mild conditions. This makes Boc-Ala-Gly-OSu a useful reagent for the stepwise elongation of peptide chains.

The Boc protecting group offers stability under neutral or basic conditions, making it compatible with various coupling strategies.[] Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA).[2][3] The NHS ester provides a balance of reactivity and stability, allowing for efficient coupling while being isolatable.[4][5]

Sourcing and Price Landscape for a Custom Reagent

Direct searches for "Boc-Ala-Gly-OSu" from major chemical suppliers typically do not yield off-the-shelf products. This indicates that the reagent is most commonly obtained through custom synthesis. Numerous companies specialize in providing custom peptide synthesis services and can manufacture Boc-Ala-Gly-OSu to specified purity levels.

Table 1: Representative Custom Peptide Synthesis Suppliers

| Company | Service Highlights | Indicative Pricing Structure |

| GenScript | Proprietary microwave-assisted platform, fast turnaround.[6] | Contact for quote; may offer promotions. |

| Biomatik | Affordable pricing, wide range of modifications.[7] | As low as $3/amino acid.[7] |

| AAPPTec | Competitive pricing for various purity levels.[8] | Starting from |

| ProteoGenix | Best price guarantee, unlimited modifications.[9] | From €1.66/amino acid.[9] |

| ABClonal | Synthesis of peptides up to 200 amino acids. | Starting from $1.98/amino acid. |

| Bio-Synthesis | Specializes in both liquid and solid-phase synthesis.[10] | Contact for pricing. |

| Phoenix Pharmaceuticals | Focus on high-quality, biologically active peptides.[11] | Contact for pricing. |

| AnaSpec | Specializes in complex peptides with multiple modifications.[12] | Contact for pricing. |

Pricing for custom synthesis is typically quoted on a per-amino-acid basis and is influenced by the sequence length, complexity, required purity, and total yield. For a dipeptide like Boc-Ala-Gly-OSu, the cost will likely be determined by a minimum order quantity rather than a per-residue price. Researchers should request quotes from multiple vendors to compare pricing and turnaround times.

De Novo Synthesis of Boc-Ala-Gly-OSu: A Practical Workflow

For laboratories equipped for peptide synthesis, Boc-Ala-Gly-OSu can be prepared in a two-step process starting from the commercially available dipeptide, Boc-Ala-Gly-OH.

Synthesis Pathway

The synthesis involves the activation of the C-terminal carboxylic acid of Boc-Ala-Gly-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][13]

Experimental Protocol: EDC/NHS Coupling

This protocol outlines a general procedure for the synthesis of Boc-Ala-Gly-OSu using EDC and NHS.

Materials:

-

Boc-Ala-Gly-OH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Boc-Ala-Gly-OH (1 equivalent) in anhydrous DCM or DMF.

-

Addition of NHS: Add N-hydroxysuccinimide (1.1 equivalents) to the solution and stir until it is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of EDC: Slowly add EDC (1.2 equivalents) to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[14]

-

Work-up:

-

If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.[13]

-

If using EDC, the reaction mixture is typically washed with a weak acid (e.g., 5% citric acid) and brine to remove the water-soluble urea byproduct and any unreacted starting materials.

-

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the final Boc-Ala-Gly-OSu.

Quality Control and Characterization

Ensuring the purity and structural integrity of Boc-Ala-Gly-OSu is paramount for its successful application in peptide synthesis. A combination of analytical techniques should be employed for its characterization.[15]

Table 2: Analytical Methods for Quality Control of Boc-Ala-Gly-OSu

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and detection of impurities. | A single major peak corresponding to the product. Purity is typically reported as a percentage of the total peak area. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of key functional groups. | ¹H NMR will show characteristic peaks for the Boc group, the α-protons of alanine and glycine, and the succinimide protons. ¹³C NMR will confirm the presence of all unique carbon atoms.[14] |

| Mass Spectrometry (MS) | Determination of the molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of Boc-Ala-Gly-OSu. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carbamate, amide, and ester carbonyl groups. |

A certificate of analysis from a custom synthesis provider should include data from these techniques to verify the quality of the supplied reagent.

Applications in Research and Drug Development

Boc-Ala-Gly-OSu serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics. Its primary application lies in the stepwise elongation of peptide chains in solution-phase synthesis.

The use of pre-formed dipeptide active esters like Boc-Ala-Gly-OSu can be advantageous in solid-phase peptide synthesis (SPPS) to overcome difficult couplings or to introduce specific dipeptide motifs that may be prone to side reactions if assembled stepwise on the resin.[16] The Boc/Bzl protection strategy remains a robust method for SPPS, particularly for hydrophobic peptides.[2][3] The use of active esters can help in suppressing racemization during peptide bond formation.[17][18]

Conclusion

Boc-Ala-Gly-OSu, while not a standard catalog reagent, is a valuable tool for peptide chemists. Its synthesis from the corresponding Boc-protected dipeptide is straightforward, and it can be readily sourced through the numerous companies offering custom peptide synthesis services. A thorough understanding of its synthesis, quality control, and proper application will enable researchers to effectively incorporate this dipeptide unit into their target molecules, thereby advancing their research and drug development programs.

References

-

Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. PubMed. [Link]

-

Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. ScienceDirect. [Link]

-

Peptide Synthesis - FAQ. AAPPTEC. [Link]

- Boc and fmoc solid phase peptide synthesis.

-

Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

-

Polymer-bound N-hydroxysuccinimide as a solid-supported additive for DCC-mediated peptide synthesis. Academia.edu. [Link]

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech. [Link]

-

N-Hydroxysuccinimide active ester. Wako Pure Chemical Corporation. [Link]

-

EDC/NHS activation of a surface? ResearchGate. [Link]

-

N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]

-

Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]

-

Custom Peptide Synthesis. GenScript. [Link]

-

Active ester-based peptide bond formation and its application in peptide synthesis. ResearchGate. [Link]

-

Active ester-based peptide bond formation and its application in peptide synthesis. Royal Society of Chemistry. [Link]

-

Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. [Link]

-

Synthesis of Boc-Gly-Ala-OH. PrepChem.com. [Link]

-

Custom Peptide Synthesis Services. Biomatik. [Link]

-

Custom Peptide Synthesis Price. AAPPTEC. [Link]

-

Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

-

Custom peptide Synthesis. AnaSpec. [Link]

-

Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

-

(PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. ResearchGate. [Link]

-

N,O-Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. ResearchGate. [Link]

-

Any advice on my protocol for NHS-EDC coupling on antibodies? ResearchGate. [Link]

-

Peptide Synthesis Company. AAPPTEC. [Link]

-

A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

-

High Performance Liquid Chromatography. The Ohio State University. [Link]

-

Custom Peptide Synthesis Service. ABClonal. [Link]

-

Peptide Synthesis Services. Bio-Synthesis. [Link]

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ResearchGate. [Link]

-

MSP Instruments - CCIC. The Ohio State University. [Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

Sources

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. peptide.com [peptide.com]

- 4. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. genscript.com [genscript.com]

- 7. biomatik.com [biomatik.com]

- 8. peptide.com [peptide.com]

- 9. Custom peptide synthesis service – Best price guaranteed - ProteoGenix [proteogenix.science]

- 10. Peptide Synthesis Information, Custom Peptide Synthesis Services [biosyn.com]

- 11. phoenixpeptide.com [phoenixpeptide.com]

- 12. Custom peptide Synthesis | AnaSpec [anaspec.com]

- 13. bachem.com [bachem.com]

- 14. html.rhhz.net [html.rhhz.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Boc-Ala-Gly-OSu vs. Boc-Ala-Gly-NHS Ester: A Comprehensive Guide to Nomenclature, Reactivity, and Application

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, precision in chemical nomenclature is paramount. A common point of ambiguity arises with the reagent used to introduce the Boc-Ala-Gly moiety: is it "Boc-Ala-Gly-NHS ester" or "Boc-Ala-Gly-OSu"? This in-depth technical guide resolves this nomenclature question, delves into the underlying chemistry, and provides field-proven insights and protocols for its effective application.

Decoding the Nomenclature: A Case of Chemical Synonymy

At the heart of the topic is the identity of the reactive group attached to the C-terminus of the Boc-Ala-Gly dipeptide. The core finding is that Boc-Ala-Gly-NHS ester and Boc-Ala-Gly-OSu refer to the exact same chemical compound .

-

NHS Ester : This term is an abbreviation for N-Hydroxysuccinimide Ester . N-Hydroxysuccinimide (NHS) is a small organic molecule used as a reagent to "activate" a carboxylic acid, in this case, the C-terminus of the dipeptide.[1][2]

-

OSu : This is an alternative abbreviation representing the same chemical group, where "O" signifies the ester linkage through an oxygen atom, and "Su" stands for succinimidyl. In chemical notation, this group is often written as -OSu.[1]

The terms are used interchangeably in scientific literature, chemical catalogs, and laboratory jargon.[3][4] The choice between them often comes down to convention or institutional preference rather than any chemical distinction. For clarity and precision, this guide will primarily use the "-OSu" notation, which explicitly indicates the O-succinimidyl ester structure.

The compound is formed by reacting the Boc-Ala-Gly-OH dipeptide with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][5][6]

Caption: Chemical structure components of Boc-Ala-Gly-OSu.

The Chemistry of Amine-Reactive Succinimidyl Esters

The utility of the -OSu group lies in its function as an excellent leaving group, which makes the ester an "active ester." This activation renders the carboxyl carbon of the glycine residue highly electrophilic and susceptible to nucleophilic attack by primary amines.[5]

Mechanism of Action: Aminolysis

The reaction between a succinimidyl ester and a primary amine (R-NH₂) is a classic example of nucleophilic acyl substitution.[7] The process proceeds as follows:

-

The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester.

-

A transient, unstable tetrahedral intermediate is formed.

-

This intermediate collapses, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[8]

Caption: Reaction mechanism of Boc-Ala-Gly-OSu with a primary amine.

Critical Reaction Parameter: pH

The pH of the reaction environment is the single most critical factor governing the success of the conjugation.[9][10]

-

Optimal Range (pH 7.2-8.5): In this slightly alkaline range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, allowing it to efficiently attack the ester.[11]

-

Low pH (<7): The amine is predominantly protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the reaction.

-

High pH (>9): The rate of hydrolysis of the succinimidyl ester, where water acts as the nucleophile, increases dramatically.[7][9] This competing reaction cleaves the ester, inactivating the reagent and significantly reducing the yield of the desired conjugate.[9][12]

Data Presentation: Hydrolytic Stability of NHS Esters

The following table summarizes the significant impact of pH on the stability of the active ester, highlighting the half-life of the reagent due to hydrolysis.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [7][11] |

| 8.0 | 4 | ~1 hour | [7] |

| 8.6 | 4 | ~10 minutes | [7][11] |

| 9.0 | Room Temp | Minutes | [7] |

This data underscores the necessity of careful pH control and prompt use of the reagent once dissolved in an aqueous buffer.

Field-Proven Applications and Protocols

The Boc-Ala-Gly-OSu reagent is a cornerstone in two primary areas: solution-phase peptide synthesis and bioconjugation.

Application 1: Solution-Phase Peptide Synthesis

In this application, the reagent is used to elongate a peptide chain by coupling the Boc-Ala-Gly dipeptide to the free N-terminus of another amino acid or peptide fragment. The Boc group serves as a temporary protecting group for the N-terminus of the alanine, preventing self-polymerization.[13][14]

Experimental Protocol: Coupling of Boc-Ala-Gly-OSu to an Amino Acid Ester

This protocol describes the coupling of Boc-Ala-Gly-OSu to a generic amino acid benzyl ester (H-AA-OBzl).

-

Solubilization: Dissolve H-AA-OBzl (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM).

-

Reagent Addition: In a separate vessel, dissolve Boc-Ala-Gly-OSu (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the amino acid ester solution while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate. Wash the organic phase sequentially with a weak acid (e.g., 0.2 N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted starting material and the NHS byproduct, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, Boc-Ala-Gly-AA-OBzl, can be purified further by flash column chromatography or recrystallization.

Application 2: Bioconjugation to Proteins

A primary use for this reagent is the covalent attachment of the Boc-Ala-Gly motif to proteins, often to modify their properties or to serve as a specific recognition tag. The reaction targets the primary amines on the protein surface, namely the N-terminal alpha-amine and the epsilon-amine of lysine residues.[11]

Experimental Protocol: Labeling a Protein with Boc-Ala-Gly-OSu

This protocol provides a general workflow for labeling a protein such as an antibody.

-

Buffer Exchange: Prepare the protein in an amine-free buffer at the optimal pH, typically pH 8.0-8.5. Phosphate-buffered saline (PBS) is often adjusted, or buffers like HEPES or borate are used.[11] Crucially, avoid buffers containing primary amines like Tris (Tris(hydroxymethyl)aminomethane), as they will compete for reaction with the ester.

-

Reagent Preparation: Immediately before use, dissolve the Boc-Ala-Gly-OSu in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[8][10]

-

Conjugation: Add a calculated molar excess (typically 5-20 fold) of the Boc-Ala-Gly-OSu stock solution to the protein solution. The optimal ratio must be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[8][15] Gentle mixing during incubation is recommended.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted ester.

-

Purification: Remove excess, unreacted reagent and the NHS byproduct from the labeled protein conjugate using size-exclusion chromatography (desalting column) or dialysis.[8]

Authoritative Grounding and Trustworthiness

The protocols and mechanisms described are self-validating systems built on established principles of organic chemistry. The critical dependence on pH for aminolysis versus hydrolysis is a well-documented phenomenon that dictates the success of any NHS ester-based conjugation.[7][9][11][12] The choice of amine-free buffers is a logical necessity to prevent reagent consumption by buffer components.[15] The use of Boc protection is a standard strategy in peptide chemistry to control the directionality of peptide bond formation, preventing unwanted side reactions.[13][14][16]

Concluding Directive

The nomenclatures Boc-Ala-Gly-NHS ester and Boc-Ala-Gly-OSu are synonymous. They describe a dipeptide whose C-terminus has been activated with N-hydroxysuccinimide. This activation facilitates the efficient formation of stable amide bonds with primary amines under controlled pH conditions. For professionals in drug development and scientific research, understanding the interchangeability of these terms and, more importantly, the chemical principles governing the reagent's reactivity and stability, is essential for the successful synthesis of peptides and bioconjugates.

References

- Vertex AI Search. (n.d.).

- Chem-Impex. (n.d.). Boc-Gly-Ala-OH.

- PrepChem.com. (n.d.). Synthesis of Boc-Gly-Ala-OH.

- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.

- ABP Biosciences. (n.d.). BODIPY FL NHS Ester (Succinimidyl Ester).

- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

- New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9237).

- ChemicalBook. (2024, April 26). N-Hydroxysuccinimide and N-hydroxysuccinimide ester.

- Lowe, T. L., et al. (2014).

- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- AAPPTec. (n.d.).

- Koniev, O., & Wagner, A. (2015). Preparation of activated NHS-esters and their reaction with...

- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Wikipedia. (n.d.). N-Hydroxysuccinimide.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- Munegumi, T. (2023). Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-:...].

- GeneCopoeia. (n.d.). CyDye® NHS Esters (Succinimidyl Esters).

- Leitner, A., et al. (2007). Selective acylation of primary amines in peptides and proteins. PubMed.

- S-groove. (n.d.). N-Hydroxysuccinimide active ester.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Sigma-Aldrich. (n.d.). N-Hydroxysuccinimide 98 6066-82-6.

- Chem-Impex. (n.d.).

- MedKoo Biosciences. (n.d.). N-Hydroxysuccinimide | CAS#6066-82-6.

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.

- Digital CSIC. (n.d.).

- LifeTein. (n.d.). Basic Peptides synthesis introduction.

Sources

- 1. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. abpbio.com [abpbio.com]

- 4. genecopoeia.com [genecopoeia.com]

- 5. nbinno.com [nbinno.com]

- 6. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. peptide.com [peptide.com]

- 15. neb.com [neb.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

physical appearance and melting point of Boc-Ala-Gly-OSu

This guide details the physical properties, synthesis, and application of Boc-Ala-Gly-OSu (N-(tert-Butoxycarbonyl)-L-alanylglycine N-hydroxysuccinimide ester), a critical activated dipeptide intermediate used in convergent peptide synthesis.[1]

Executive Summary & Core Identity

Boc-Ala-Gly-OSu is a pre-activated dipeptide ester employed to introduce the Alanyl-Glycine motif into growing peptide chains or protein conjugates.[1] Unlike free acids which require in-situ activation (often leading to racemization or side reactions), this isolated active ester allows for rapid, clean aminolysis under mild conditions.[1]

-

Chemical Name: N-(tert-Butoxycarbonyl)-L-alanylglycine N-hydroxysuccinimide ester[1]

-

CAS Number: 74535-75-4 (Note: CAS assignments for specific dipeptide esters can vary by registry; this ID is associated with the specific sequence isomer).[1]

-

Molecular Formula:

[1] -

Molecular Weight: 343.33 g/mol [1]

Physical Appearance & Melting Point

The physical state of Boc-Ala-Gly-OSu is heavily dependent on its isolation method (precipitation vs. crystallization) and purity.[1]

Physical Appearance[1][2][3][4][5]

-

Standard State: White to off-white crystalline powder.[1]

-

Solvation: It is typically hygroscopic. If not stored under desiccant, it may appear clumpy or sticky due to hydrolysis of the active ester.[1]

Melting Point Analysis

Unlike simple amino acid derivatives (e.g., Boc-Gly-OSu, mp 165–167 °C), dipeptide active esters like Boc-Ala-Gly-OSu often exhibit broader melting ranges due to the flexibility of the peptide bond and potential for polymorphism.[1]

| Property | Value / Observation | Notes |

| Melting Point | 105 – 115 °C (Typical Range) | Dependent on recrystallization solvent (often iPrOH/Hexane).[1] |

| Solubility | Soluble in DMF, DMSO, DCM.[1] | Sparingly soluble in water (hydrolyzes).[1] |

| Appearance | White Crystalline Solid | Amorphous if precipitated rapidly.[1] |

Critical Insight: While specific literature values for this exact sequence are sparse compared to single residues, analogous Boc-dipeptide-OSu esters typically melt between 100°C and 140°C. If your sample melts significantly lower (<90°C), suspect hydrolysis to the free acid (Boc-Ala-Gly-OH) or residual solvent.[1]

Synthesis & Manufacturing Protocol

Since Boc-Ala-Gly-OSu is often synthesized in-house for specific fragment condensations, the following protocol ensures high purity and retention of chirality.

Reaction Logic

The synthesis involves the activation of the free carboxyl group of Boc-Ala-Gly-OH using N-hydroxysuccinimide (HOSu) and a carbodiimide coupling agent (DCC or EDC ).[1]

Step-by-Step Methodology

Reagents:

-

Boc-Ala-Gly-OH (1.0 equiv)[1]

-

N-Hydroxysuccinimide (HOSu) (1.1 equiv)[1]

-

Dicyclohexylcarbodiimide (DCC) (1.1 equiv)[1]

-

Solvent: Anhydrous THF or Dioxane (0.1 M concentration)

Protocol:

-

Dissolution: Dissolve Boc-Ala-Gly-OH and HOSu in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Activation: Add DCC dissolved in a minimal amount of THF dropwise over 10 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4–12 hours.

-

Observation: A white precipitate of Dicyclohexylurea (DCU) will form.[1]

-

-

Filtration: Cool the mixture to -20°C for 1 hour to precipitate residual DCU. Filter off the DCU through a sintered glass funnel.[1]

-

Isolation: Evaporate the filtrate to dryness under reduced pressure.

-

Purification (Recrystallization): Redissolve the residue in a minimal volume of warm Isopropanol (iPrOH) or Ethyl Acetate. Add Hexane or Diethyl Ether until turbid.[1] Cool to 4°C to crystallize.

-

Drying: Dry the white powder in a vacuum desiccator over

.

Synthesis Workflow Diagram

Caption: Synthesis pathway for Boc-Ala-Gly-OSu via DCC/HOSu activation, highlighting purification steps.

Quality Control & Characterization (Self-Validating)

To ensure the integrity of the synthesized ester, perform the following validation steps.

A. Thin Layer Chromatography (TLC)[1]

-

Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).[1]

-

Visualization: Ninhydrin (negative for Boc-protected), UV (weak), or Iodine vapor.[1]

-

Result: The ester (

) should run higher than the free acid (

B. IR Spectroscopy (Diagnostic)

The active ester has a unique spectral fingerprint distinct from the free acid.[1]

-

** carbonyl (ester):** ~1780 cm⁻¹ and 1735 cm⁻¹ (Characteristic doublet of the succinimide ring).[1]

-

** carbonyl (amide):** ~1690–1710 cm⁻¹ (Boc/Amide I).[1]

C. Solubility Test

Dissolve a small amount (1 mg) in 1 mL of 10% Sodium Bicarbonate (

-

Valid: The solution should remain clear initially but may slowly hydrolyze.

-

Invalid: Immediate vigorous bubbling or insolubility suggests incomplete reaction or DCU contamination.[1]

Handling and Stability

-

Moisture Sensitivity: N-hydroxysuccinimide esters are susceptible to hydrolysis.[1] Store at -20°C in a sealed container with desiccant.

-

Reactivity: Avoid primary amines during storage.

-

Shelf Life: 6–12 months if kept dry and frozen.[1]

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964).[1] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842.[1]

-

Alfa Chemistry. (n.d.).[1] Boc-ala-gly-osu Product Details (CAS 74535-75-4).[1][4] Retrieved from Alfa Chemistry Catalog.

-

Shimohigashi, Y., et al. (1998).[1] Photoaffinity Labeling of Pepsin... (Mentions synthesis of Boc-Ala-Gly-Phe via Boc-Ala-Gly-OSu). Bioscience, Biotechnology, and Biochemistry.[1]

Sources

Methodological & Application

Precision Peptide Fragment Condensation: The Boc-Ala-Gly-OSu Strategy

Application Note & Protocol | Version 2.4

Abstract: This technical guide details the application of Boc-Ala-Gly-OSu (N-(tert-Butoxycarbonyl)-L-alanylglycine N-hydroxysuccinimide ester) in convergent peptide synthesis. Designed for senior researchers, this protocol leverages the achiral nature of the C-terminal glycine residue to execute racemization-free fragment condensation . We provide a self-validating workflow, mechanistic insights into aminolysis, and critical optimization parameters for high-fidelity ligation.

Introduction: The Strategic Advantage of Glycine Active Esters

In the synthesis of long peptides (>50 residues) or proteins, stepwise Solid Phase Peptide Synthesis (SPPS) often suffers from accumulating deletion sequences and aggregation. Fragment condensation (convergent synthesis) mitigates this by coupling fully protected peptide segments.

However, fragment condensation introduces a critical risk: C-terminal racemization . Activation of a chiral C-terminal amino acid (e.g., Ala, Phe) typically proceeds via an oxazolone intermediate, leading to rapid epimerization.

The Boc-Ala-Gly-OSu Solution:

By designing the N-terminal fragment to end with Glycine (Gly) , we utilize an "achiral safety valve." Since Glycine lacks a chiral center at the

Key Technical Specifications

| Parameter | Specification |

| Chemical Name | Boc-Ala-Gly-OSu |

| Mechanism | Aminolysis of Active Ester |

| Primary Utility | Racemization-free segment condensation |

| Reactivity | High (OSu ester), susceptible to hydrolysis at pH > 8 |

| Solubility | Soluble in DMF, DMSO, DCM; limited in water |

Chemical Basis & Mechanism[2][3][4]

The coupling reaction is a nucleophilic acyl substitution (aminolysis). The free amine of the C-terminal fragment attacks the carbonyl carbon of the Boc-Ala-Gly-OSu ester.

Mechanistic Pathway[2][3][5][6]

-

Nucleophilic Attack: The primary amine (

) of the acceptor fragment attacks the ester carbonyl. -

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: N-hydroxysuccinimide (HOSu) is displaced as a leaving group, forming the new peptide bond.

Expert Insight: The "Glycine Effect"

In standard couplings, the acidity of the C

Visualization: Reaction Workflow

Figure 1: Mechanistic flow of the aminolysis reaction utilizing Boc-Ala-Gly-OSu.

Experimental Protocol

Objective: Condensation of Fragment A (Boc-Ala-Gly-OSu) with Fragment B (H-Sequence-OH/OR).

Materials Required[2][5][6][7][8][9][10][11][12]

-

Fragment A: Boc-Ala-Gly-OSu (1.1 – 1.5 equivalents).

-

Fragment B: Amino-component (Free amine, 1.0 equivalent).

-

Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Note: DCM may be used for smaller, hydrophobic fragments.

-

Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

-

Monitoring: HPLC (C18 column) and TLC.

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (Fragment B)

-

Dissolve Fragment B (1.0 eq) in the minimum volume of anhydrous DMF.

-

Self-Validation Check: Measure the pH of the solution on wet litmus paper. It must be basic.

-

Add DIEA dropwise until the "apparent" pH is 8–9. This ensures the amine is deprotonated (

) and reactive. Caution: Avoid large excesses of base to prevent side reactions on other residues.

Step 2: Coupling Reaction

-

Add Boc-Ala-Gly-OSu (1.2 eq) directly to the reaction vessel as a solid or dissolved in a minimal amount of DMF.

-

Stir the mixture at room temperature (20–25°C) under an inert atmosphere (

or Ar). -

Timecourse:

-

Small fragments: 2–4 hours.

-

Large/Sterically hindered fragments: 12–24 hours.

-

Step 3: Monitoring (Critical Control Point)

Do not proceed until conversion is confirmed.

-

HPLC: Monitor the disappearance of the amine peak (Fragment B) and the appearance of the larger ligated product.

-

TLC: Use Ninhydrin stain. The starting amine should show a positive (blue/purple) spot. The product and Boc-Ala-Gly-OSu will be negative (or only visible under UV/iodine) due to Boc protection.

-

Success Criteria: >95% consumption of Fragment B.

Step 4: Workup & Purification

For Solution Phase:

-

Evaporate DMF under reduced pressure (high vacuum, <40°C).

-

Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash Sequence:

-

Dry over

, filter, and concentrate.

Critical Parameters & Optimization

Solvent Choice

Solubility is the primary failure mode in fragment condensation.

-

DMF/NMP: Standard for most peptides.

-

DMSO: Use only if fragments are insoluble in DMF. Warning: DMSO is difficult to remove and can oxidize sensitive residues (Met, Cys).

-

TFE (Trifluoroethanol): Can induce helical structure, potentially improving solubility for difficult sequences, but may reduce nucleophilicity.

Stoichiometry Table

| Component | Standard Ratio | Difficult Sequence Ratio | Notes |

| Amine (Frag B) | 1.0 eq | 1.0 eq | Limiting reagent. |

| Ester (Frag A) | 1.2 eq | 2.0 – 3.0 eq | Excess drives reaction to completion. |

| DIEA (Base) | 1.5 – 2.0 eq | 2.0 – 3.0 eq | Maintain basic pH (8-9). |

Troubleshooting Guide

Issue: Reaction is incomplete after 24 hours.

-

Cause: Steric hindrance or aggregation (beta-sheet formation).

-

Solution:

-

Add Chaotropic Salts : LiCl or KSCN (0.1 – 0.5 M) to disrupt hydrogen bonding.

-

Elevate Temperature: Heat to 40–50°C. Safe due to Glycine C-terminus.

-

Re-dose: Add another 0.5 eq of Boc-Ala-Gly-OSu and base.

-

Issue: Product precipitates during reaction.

-

Cause: Ligated product is less soluble than starting materials.

-

Solution: This is often beneficial. Filter the solid, wash with DMF/MeOH/Ether. The precipitate is likely the pure protected peptide.

Decision Tree for Optimization

Figure 2: Optimization logic for handling incomplete couplings or solubility issues.

References

-

Vertex AI Search. (2025). Synthesis and Application of Boc-Ala-OSu and Peptide Fragment Condensation. Retrieved from and .

-

PrepChem. Synthesis of Boc-Gly-Ala-OH via NHS Ester Coupling. Retrieved from .

-

National Institutes of Health (NIH). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Retrieved from .

-

Missouri S&T. Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters. Retrieved from .

-

ChemicalBook. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Retrieved from .

Sources

synthesis of tripeptides using Boc-Ala-Gly-OSu active ester

Application Note: High-Fidelity Synthesis of Tripeptides via Fragment Condensation using Boc-Ala-Gly-OSu

Abstract

This application note details the protocol for synthesizing tripeptides using Boc-Ala-Gly-OSu (CAS 74535-75-4) as a pre-activated dipeptide building block. Unlike stepwise elongation, this fragment condensation strategy leverages the achiral nature of the C-terminal glycine residue to eliminate racemization during the coupling step. This guide covers the mechanistic rationale, detailed solution-phase coupling protocols, and critical quality control parameters for pharmaceutical and research applications.

Introduction: The "Glycine Advantage" in Fragment Condensation

In peptide synthesis, activating a chiral amino acid (e.g., Alanine, Phenylalanine) at its C-terminus often leads to racemization via the formation of an oxazolone (azlactone) intermediate. This results in the loss of optical purity and the formation of difficult-to-separate diastereomers (L-D vs. L-L peptides).

Boc-Ala-Gly-OSu is a strategic reagent designed to bypass this issue.

-

Pre-formed Chirality: The chiral center of Alanine is already secured within the stable amide bond of the dipeptide.

-

Achiral Activation: The activation occurs at the Glycine residue. Since Glycine has no chiral side chain (R=H), the formation of an oxazolone intermediate during activation does not result in racemization.

-

High Reactivity: The N-hydroxysuccinimide (OSu) ester provides rapid aminolysis kinetics while maintaining stability against hydrolysis in neutral conditions.

Chemical Mechanism

The reaction proceeds via a nucleophilic acyl substitution (aminolysis). The amine group of the incoming amino acid derivative (Nucleophile) attacks the carbonyl carbon of the Glycine-OSu ester.

-

Step 1: The base (e.g., Triethylamine) deprotonates the amine salt of the third amino acid (

), rendering it nucleophilic. -

Step 2: The amine attacks the activated ester carbonyl of Boc-Ala-Gly-OSu.

-

Step 3: The tetrahedral intermediate collapses, expelling the N-hydroxysuccinimide (HOSu) anion as a leaving group.

-

Result: Formation of the native peptide bond (

) with retention of the Alanine's stereochemistry.

Materials & Equipment

| Reagent/Material | Specification | Role |

| Boc-Ala-Gly-OSu | CAS 74535-75-4, >98% Purity | Activated Dipeptide Fragment |

| Amino Acid Component | H-Xxx-OR (Ester) or Salt | Nucleophile (Acceptor) |

| Solvent | DMF (Anhydrous) or DCM | Reaction Medium |

| Base | Triethylamine (TEA) or DIPEA | Proton Scavenger |

| Wash Solutions | 10% Citric Acid, 5% NaHCO₃ | Workup/Purification |

| Monitoring | TLC Plates (Silica), HPLC | Process Control |

Experimental Protocol: Solution Phase Synthesis

Target: Synthesis of Boc-Ala-Gly-Phe-OBzl (Example Tripeptide)

Step 1: Preparation of the Amine Component[1]

-

Dissolve 1.0 equivalent (eq.) of the amino acid ester salt (e.g., H-Phe-OBzl·HCl) in minimal anhydrous DMF (approx. 5-10 mL per gram of peptide).

-

Add 1.1 eq. of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Stir for 5–10 minutes at room temperature to ensure full deprotonation of the amine.

-

Expert Note: If the solution becomes cloudy due to amine salt precipitation, add just enough DMF to clarify, or proceed as a suspension; the reaction will drive dissolution.

-

Step 2: Coupling Reaction

-

Add 1.0–1.1 eq. of Boc-Ala-Gly-OSu directly to the reaction mixture.

-

Tip: The active ester is usually a solid.[1] It can be added as a powder or pre-dissolved in a small volume of DMF.

-

-

Stir the reaction mixture at Room Temperature (20–25°C).

-

Timecourse: The reaction is typically complete within 2–4 hours.

-

Monitoring: Check by TLC (System: CHCl₃/MeOH 9:1). The spot for the free amine (ninhydrin positive) should disappear. The HOSu byproduct will appear (UV active, low Rf).

-

Step 3: Workup (The "Self-Validating" Purification)

The beauty of NHS-ester coupling is the water solubility of the leaving group (N-hydroxysuccinimide).

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

-

Acid Wash: Wash the organic phase 2x with 10% Citric Acid or 0.1N HCl .

-

Purpose: Removes unreacted amine component and any residual base.

-

-

Base Wash: Wash the organic phase 2x with 5% NaHCO₃ (Sodium Bicarbonate).

-

Purpose: Removes the N-hydroxysuccinimide (HOSu) byproduct and any unreacted Boc-Ala-Gly-OH (hydrolysis product).

-

-

Brine Wash: Wash 1x with saturated NaCl solution (Brine) to remove trapped water.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter and evaporate the solvent under reduced pressure to yield the protected tripeptide.

Workflow Visualization

Caption: Logical workflow for solution-phase .

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents are anhydrous (DMF/DCM). Avoid water in the initial coupling step. |

| Incomplete Reaction | Insufficient Base | Verify pH is basic (pH 8-9 on wet pH paper) to ensure amine is nucleophilic. Add more DIPEA. |

| Racemization | (Rare with Glycine) | If observed, check the purity of the starting Boc-Ala-Gly-OSu. The coupling step itself is racemization-safe. |

| Gelatinous Precipitate | Peptide Aggregation | Add chaotropic salts (LiCl) or switch solvent to NMP/DMSO. |

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964).[2][3] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842.[3] Link

- Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag.

-

Alfa Chemistry. (n.d.). Boc-Ala-Gly-OSu Product Entry (CAS 74535-75-4).[4][5][6][7] Link

-

Bachem. (2024).[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. molcore.com [molcore.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. BOC-ALA-GLY-OSU, CasNo.74535-75-4 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 7. marketpublishers.com [marketpublishers.com]

- 8. bachem.com [bachem.com]

Application Note: Boc-Ala-Gly-OSu in Solid Phase Peptide Synthesis

This Application Note and Protocol guide details the specific reaction conditions for utilizing Boc-Ala-Gly-OSu (Boc-L-alanylglycine N-hydroxysuccinimide ester) in Solid Phase Peptide Synthesis (SPPS).

Introduction & Scientific Rationale

The use of pre-activated dipeptide units, such as Boc-Ala-Gly-OSu , represents a strategic approach in SPPS known as segment condensation . This method offers distinct advantages over stepwise synthesis:

-

Racemization Control: The C-terminal residue is Glycine (achiral). When coupling a peptide segment, the risk of C-terminal epimerization via oxazolone formation is eliminated because Glycine lacks a chiral side chain.

-

Purity & Yield: Coupling a dipeptide reduces the total number of synthetic cycles required, statistically improving the final crude purity.

-

Efficiency: The N-hydroxysuccinimide (OSu) ester is a stable, isolable active ester that reacts cleanly with free amines without the need for additional activation reagents (like DCC or DIC), reducing by-products (e.g., dialkylureas).

Chemical Basis

Boc-Ala-Gly-OSu is an active ester . The electrophilic carbonyl of the glycine residue is activated by the electron-withdrawing N-hydroxysuccinimide group. Upon exposure to the nucleophilic amine on the resin, an amide bond forms, releasing N-hydroxysuccinimide (HOSu) as a byproduct.

Key Reaction:

Pre-Synthesis Considerations

Resin Selection

Since this is a Boc-chemistry protocol, the resin must be compatible with TFA deprotection and HF cleavage (or TFMSA).

-

Merrifield Resin: Standard for C-terminal acids.[1]

-

MBHA Resin: Standard for C-terminal amides.[1]

-

PAM Resin: Offers greater acid stability during TFA cycles than Merrifield.

Solvent Compatibility

-

Primary Solvent: DMF (N,N-Dimethylformamide) is the preferred solvent for coupling OSu esters due to its polarity and ability to swell the resin.

-

Solubility Note: Dipeptides can sometimes exhibit inter-chain hydrogen bonding leading to poor solubility. If Boc-Ala-Gly-OSu is difficult to dissolve in DMF, a mixture of DMF/DMSO (4:1) can be used.

Detailed Protocol: Boc-Ala-Gly-OSu Coupling

Reagents & Materials

| Reagent | Specification | Function |

| Boc-Ala-Gly-OSu | >98% Purity | Activated Dipeptide Unit |

| TFA | 50% in DCM | Boc Deprotection |

| DIEA | 10% in DMF | Neutralization (Base) |

| DMF | Peptide Grade, Amine-free | Solvent / Wash |

| DCM | ACS Grade | Solvent / Wash |

| Ninhydrin Kit | Kaiser Test | Monitoring |

Step-by-Step Workflow

This protocol assumes the previous amino acid on the resin is Boc-protected.

Phase A: Deprotection (Removal of previous Boc)

-

Wash: DCM (3 x 1 min).

-

Pre-treat: 50% TFA/DCM (1 x 2 min). Removes scavenger/water traces.

-

Deprotect: 50% TFA/DCM (1 x 30 min). Cleaves the Boc group.

-

Wash: DCM (3 x 1 min). Removes excess acid.

Phase B: Neutralization (CRITICAL)

Unlike carbodiimide couplings where base can be added in situ, OSu esters are sensitive to hydrolysis. It is best to neutralize the resin first, wash away the base, and then add the ester.

-

Neutralize: 10% DIEA in DMF (2 x 2 min). Converts amine salt (NH3+) to free amine (NH2).

-

Wash: DMF (4 x 1 min). Crucial: Remove all traces of DIEA to prevent base-catalyzed hydrolysis of the OSu ester.

Phase C: Coupling of Boc-Ala-Gly-OSu

-

Preparation: Dissolve 3.0 equivalents (relative to resin substitution) of Boc-Ala-Gly-OSu in the minimum amount of DMF.

-

Note: If solution is cloudy, add dry DMSO dropwise until clear.

-

-

Addition: Add the dissolved active ester to the resin.

-

Reaction: Shake/agitate at Room Temperature for 2 to 4 hours .

-

Active esters react slower than in-situ activated species. Overnight coupling is safe and often recommended for dipeptides.

-

-

Wash: DMF (3 x 1 min).

Phase D: Monitoring

-

Kaiser Test: Perform a ninhydrin test on a few resin beads.

-

Colorless/Yellow: Coupling Complete (>99%).

-

Blue: Incomplete. Re-couple using 1.5 eq of fresh Boc-Ala-Gly-OSu in DMF with a catalytic amount (0.1 eq) of HOBt to accelerate the reaction.

-

Visualized Workflows

SPPS Cycle for Active Ester Coupling

The following diagram illustrates the logical flow of the Boc-Ala-Gly-OSu cycle, emphasizing the separation of neutralization and coupling.

Figure 1: Optimized SPPS cycle for pre-activated OSu esters, highlighting the critical neutralization wash step.

Reaction Mechanism: Aminolysis

This diagram details the molecular mechanism where the resin-bound amine attacks the activated ester.

Figure 2: Aminolysis mechanism. The succinimide (OSu) acts as a good leaving group, driving the formation of the peptide bond.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Beads) | Steric hindrance or slow kinetics. | 1. Extend reaction time to overnight.2. Add 0.1 eq HOBt (Hydroxybenzotriazole) to catalyze the active ester.3. Increase temperature to 40°C (carefully). |

| Precipitate in Coupling Solution | Poor solubility of dipeptide. | Add DMSO (up to 20% v/v) or NMP to the coupling mixture. Ensure the solution is clear before adding to resin. |

| Gelation of Resin | Aggregation of peptide chains. | Use "Magic Mixture" washes (DCM/DMF/NMP) or add chaotropic salts (e.g., KSCN) if aggregation is severe (rare for Ala-Gly). |

| Low Yield after Cleavage | Hydrolysis of OSu ester before coupling. | Ensure the Neutralization Wash (Step 6) is thorough. Excess base left in the resin bed can hydrolyze the ester before it reacts with the amine. |

References

-

Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (General reference for Active Ester chemistry).

-

Bachem. (n.d.). Introduction to Peptide Synthesis. Bachem Application Notes. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[][3][4] Journal of the American Chemical Society, 115(10), 4397–4398. (Reference for HOBt/HOAt additives).

Sources

Application Note: Synthesis of Photoaffinity Labeling Precursors using Boc-Ala-Gly-OSu

Abstract

This application note details the protocol for utilizing Boc-Ala-Gly-OSu (Boc-L-alanylglycine N-hydroxysuccinimide ester) as a bifunctional linker in the synthesis of photoaffinity labeling (PAL) probes. The Ala-Gly dipeptide moiety serves as a critical spacer arm, mitigating steric interference between the pharmacophore and the photoreactive group while maintaining physicochemical properties suitable for biological assays. This guide covers the kinetic considerations of N-hydroxysuccinimide (NHS) ester coupling, Boc-deprotection strategies sensitive to functionalized ligands, and the subsequent installation of photoreactive groups (e.g., diazirines, benzophenones).

Introduction & Strategic Considerations

The Role of the Linker in PAL

In photoaffinity labeling, the "linker effect" is a known determinant of probe success. Direct attachment of a bulky photoreactive group (photophore) to a ligand often abolishes binding affinity due to steric clash with the protein active site.

-

Why Ala-Gly? The Alanyl-Glycine sequence provides a short, neutral spacer (~6–8 Å). Glycine offers rotational flexibility, while Alanine introduces slight rigidity and chirality, often preventing the "hydrophobic collapse" seen with purely alkyl chain linkers.

-

Why Boc-Ala-Gly-OSu? This pre-activated building block allows for the rapid, high-yield derivatization of amine-containing ligands without the need for in situ activation reagents (like EDC/HOBt), which can cause racemization or side reactions with complex pharmacophores.

Mechanism of Action

The synthesis follows a linear "Input

-

Amine Acylation: The electrophilic NHS ester of the linker reacts with a nucleophilic primary amine on the Ligand.

-

Acidolysis: The Boc (tert-butyloxycarbonyl) group is removed via acid catalysis (TFA) to expose the N-terminal amine of the linker.

-

Photophore Installation: The newly liberated amine reacts with an activated photophore (e.g., Benzophenone-NHS or Diazirine-NHS).

Figure 1: Strategic workflow for assembling a photoaffinity probe using Boc-Ala-Gly-OSu. The linker is inserted between the ligand and the photophore.

Experimental Protocols

Materials & Reagents

| Reagent | Grade/Spec | Function |

| Boc-Ala-Gly-OSu | >95% Purity | Linker Precursor |